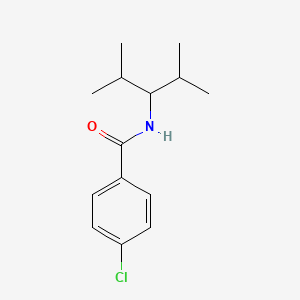
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide targets BTK, a non-receptor tyrosine kinase that is essential for B cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibiting BTK with 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide disrupts these pathways, resulting in decreased B cell activity and survival.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, with IC50 values in the low nanomolar range. 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide also demonstrated selectivity for BTK over other kinases, including the related tyrosine kinase TEC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its specificity for BTK, which allows for precise targeting of B cell signaling pathways. However, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may have limitations in certain experimental settings, such as those involving non-B cell types or alternative signaling pathways.
Zukünftige Richtungen
Future research on 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may focus on its potential as a cancer therapy, particularly in combination with other targeted agents or immunotherapies. Additionally, further investigation into the mechanism of action and selectivity of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may provide insights into its potential use in other disease contexts. Finally, clinical trials of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in humans will be necessary to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, the reaction of 4-chlorobenzoyl chloride with isopropylmagnesium bromide, and the subsequent reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
In addition to its potential as a cancer therapy, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has also been investigated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. In preclinical models of these conditions, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide showed significant reduction in disease activity and inflammation.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVUUPBPTITXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
![1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850474.png)
![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)

![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)

![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)

